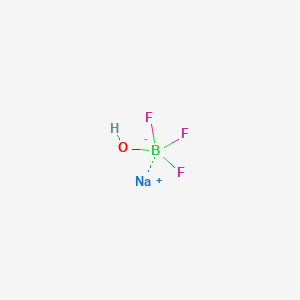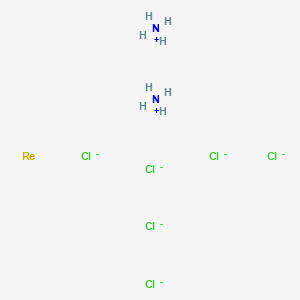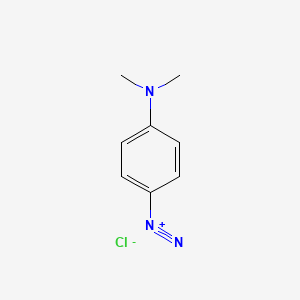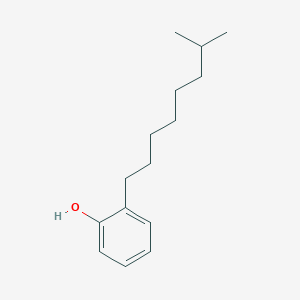
NICKEL TIN OXIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel tin oxide is a compound that combines the properties of both nickel and tin oxides. It is a type of metal oxide semiconductor that has garnered significant attention due to its unique electrical, optical, and magnetic properties. This compound is particularly noted for its high stability, high active surface area, and quantum confinement effects, making it a valuable material in various scientific and industrial applications .
Mechanism of Action
Target of Action
Nickel Tin Oxide (Ni-SnO2) primarily targets the oxidation process in various applications . The compound’s primary targets are the thin films of nickel, where it influences the oxidation kinetics . The oxidation of thin nickel films is of fundamental interest and is relevant for potential applications .
Mode of Action
This compound interacts with its targets through a diffusion-controlled process . The oxidation of thin nickel films, even the thinnest ones, was found to be diffusion-controlled . The high density of grain boundaries in the formed NiO layer leads to a tracer diffusion coefficient that is higher than reported in the literature, indicating accelerated Ni diffusion along the grain boundaries .
Biochemical Pathways
This compound affects the biochemical pathways related to the oxidation kinetics of metals . The compound influences the formation and migration of point defects, which are fundamental to the growth of pore-free oxide layers on metals . The oxidation kinetics of metals has been studied intensively for pure metals as well as for alloys .
Pharmacokinetics
The compound’s interaction with its targets suggests that its bioavailability is primarily determined by its ability to diffuse through the oxide layer .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the acceleration of the oxidation process . The compound enhances the oxidation kinetics of thin nickel films, leading to the formation of a high-density NiO layer . This results in an increased tracer diffusion coefficient, indicating accelerated Ni diffusion along the grain boundaries .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and oxygen partial pressures . The oxidation kinetics of thin nickel films were investigated between 250 and 500 °C under a variety of experimental conditions, including under UV light illumination and different oxygen partial pressures . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Nickel Tin Oxide has been found to interact with various biomolecules in a biochemical context . The nature of these interactions is largely dependent on the concentration of nickel in the compound .
Cellular Effects
It has been observed that the compound can influence cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of these involves binding interactions with biomolecules . The compound’s mechanism of action also includes changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage . Studies are being conducted to determine the threshold effects and any potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is another area of active research . The compound interacts with transporters and binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are currently being studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Nickel tin oxide can be synthesized through several methods, each with specific reaction conditions and industrial production techniques:
Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides.
Hydrothermal Method: This method involves the reaction of nickel and tin precursors in an aqueous solution at high temperatures and pressures.
Co-precipitation Method: In this method, nickel and tin salts are precipitated simultaneously from a solution by adding a precipitating agent.
Solid-State Reaction: This involves the direct reaction of nickel and tin oxides at high temperatures to form the desired compound.
Chemical Reactions Analysis
Nickel tin oxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation states of nickel and tin.
Substitution: This compound can undergo substitution reactions where one of the metal ions is replaced by another metal ion, altering its properties.
Common reagents used in these reactions include oxygen, hydrogen, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nickel tin oxide has a wide range of scientific research applications:
Comparison with Similar Compounds
Nickel tin oxide is unique compared to other similar compounds due to its combination of properties from both nickel and tin oxides. Some similar compounds include:
Nickel Oxide (NiO): Known for its high electrical conductivity and catalytic properties, but lacks the enhanced optical properties of this compound.
Tin Oxide (SnO2): Widely used in gas sensors and as a transparent conducting oxide, but does not possess the magnetic properties of this compound.
Nickel Cobalt Oxide (NiCo2O4): Exhibits excellent electrochemical properties, but its optical properties are not as pronounced as those of this compound.
This compound stands out due to its unique combination of electrical, optical, and magnetic properties, making it a versatile material for various applications.
Properties
CAS No. |
12035-38-0 |
|---|---|
Molecular Formula |
NiO3Sn+ |
Molecular Weight |
225.40 g/mol |
IUPAC Name |
nickel(3+);oxygen(2-);tin(4+) |
InChI |
InChI=1S/Ni.3O.Sn/q+3;3*-2;+4 |
InChI Key |
SHULAURIUQUJKN-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ni+3].[Sn+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(13Z)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,11-trien-5-one](/img/structure/B1143851.png)





